4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol
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Overview
Description
4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol is a compound belonging to the class of pyrrolobenzodiazepines. These compounds are known for their tricyclic structure, which includes a substituted aromatic A ring, a diazepine B ring, and a pyrrolidine C ring . This compound has shown potential in various scientific research fields due to its unique structural features and biological activities.
Preparation Methods
The synthesis of 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol involves several steps. One common method includes the reaction of pyrrolo[1,2-a][1,4]benzodiazepines with activated alkynes, leading to the formation of pyrrolo[1,2-a][1,6]benzodiazonines . Another method involves the Bischler-Napieralski reaction, where N-(o-aminomethylphenyl)pyrrole is converted through the corresponding amides to dihydropyrrolobenzodiazepines, followed by methylation and reduction .
Chemical Reactions Analysis
4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetylacetylene, methyl propiolate, and dimethyl acetylenedicarboxylate (DMAD) . The major products formed from these reactions include pyrrolo[1,2-a][1,6]benzodiazonines and other derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown promising results as an anti-tumor, anti-bacterial, and anti-neurodegenerative agent . Its ability to bind to the minor groove of DNA and exert cytotoxic effects makes it a potential candidate for oncological therapies . Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer’s .
Mechanism of Action
The mechanism of action of 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol involves its ability to bind to the minor groove of DNA, leading to the disruption of cellular processes and ultimately causing cell death . This compound targets specific molecular pathways and receptors, making it effective in exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol include other pyrrolobenzodiazepines such as anthramycin, sibiromycin, and tomaymycin . These compounds share similar structural features and biological activities but differ in their specific substituents and overall potency . The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological properties .
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol |
InChI |
InChI=1S/C19H18N2O2/c1-23-18-11-13(8-9-17(18)22)19-16-7-4-10-21(16)15-6-3-2-5-14(15)12-20-19/h2-11,19-20,22H,12H2,1H3 |
InChI Key |
XUBFVVAGMSDJMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=CC=CN3C4=CC=CC=C4CN2)O |
Origin of Product |
United States |
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